molecular formula C30H38N6O12S B1344023 Ac-Asp-Met-Gln-Asp-AMC CAS No. 355137-38-1

Ac-Asp-Met-Gln-Asp-AMC

Cat. No.: B1344023
CAS No.: 355137-38-1
M. Wt: 706.7 g/mol
InChI Key: QJFJTAOSTJMQCI-TUFLPTIASA-N
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Description

Ac-Asp-Met-Gln-Asp-AMC (Ac-DMQD-AMC) is a fluorogenic substrate for Caspase 3 (Apopain), a cysteine protease that is rapidly activated during apoptosis . Caspase 3 cleaves several substrates, including poly (ADP-ribose) polymerase (PARP), and is activated by Caspases 8, 9, and 10 . It also cleaves and activates caspase 6 and 7 . Ac-DMQD-AMC is reported to be a more specific caspase-3 substrate than Ac-DEVD-AMC .


Molecular Structure Analysis

The molecular weight of this compound is 706.23 . The molecular formula is C30H38N6O12S.


Physical and Chemical Properties Analysis

This compound is a white or off-white powder. It has a molecular weight of 706.23 and a CAS Number of 355137-38-1 . It is stored at -20 °C or below .

  • “Substrate Specificities of Caspase Family Proteases” by Talanian, R.V. et al. (1997) .
  • “Drug resistance of human glioblastoma cells conferred by a tumor-specific mutant epidermal growth factor receptor through modulation of Bcl-XL and caspase-3-like proteases” by Nagane, M. et al. (1998) .
  • “Caspases as Therapeutic Targets in Alzheimer’s Disease: Is It Time to “Cut” to the Chase?” by Troy T. Rohn, Elizabeth Head (2009) .

Scientific Research Applications

Amino Acid Sequencing and Protein Analysis

  • The complete amino-acid sequence of the acyl carrier protein of citrate lyase from Klebsiella aerogenes was determined, which included sequences similar to Ac-Asp-Met-Gln-Asp-AMC. Such sequencing helps in understanding the protein structure and function in various biological processes (Beyreuther, Boehmer, & Dimroth, 1978).

Enzyme Activity Analysis

  • A study developed stereospecific capillary electrophoresis-based methods for analyzing methionine sulfoxide-containing pentapeptides, including sequences similar to this compound. This is crucial for investigating enzyme activities and their mutations (Zhu et al., 2016).

Antioxidant Activity and Structure-Activity Relationship

  • Research on the antioxidant activity of peptides including sequences like this compound revealed their significant role in increasing cell viability and inhibiting apoptosis. Understanding the structure-activity relationship of such peptides is vital for their application in therapeutic and nutritional fields (Wu et al., 2019).

N-terminal Acetylation in Proteins

  • A study on the N-terminal acetylation of ribosomal proteins from yeast highlighted the importance of sequences like this compound in protein modification processes. This has implications in understanding protein functions and regulations (Arnold et al., 1999).

Protein Stability and Oligomerization

  • Research on the thermodynamic stability and oligomerization status of the tumor suppressor p53 showed the role of sequences similar to this compound in the stability of protein structures. Such studies are crucial for understanding protein folding and disease mechanisms (Noolandi et al., 2000).

Biochemical Analysis

Biochemical Properties

Ac-Asp-Met-Gln-Asp-AMC plays a crucial role in biochemical reactions as a substrate for caspase 3. Caspase 3 is rapidly activated during apoptosis and cleaves several substrates, including poly (ADP-ribose) polymerase (PARP). The interaction between this compound and caspase 3 results in the release of free fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified by its fluorescence . This interaction is highly specific, making this compound a valuable tool for studying apoptosis and related cellular processes.

Cellular Effects

This compound influences various types of cells by enabling the detection of caspase 3 activity, which is a key player in the execution phase of apoptosis. The compound’s ability to release a fluorescent signal upon cleavage by caspase 3 allows researchers to monitor cell signaling pathways, gene expression, and cellular metabolism changes associated with apoptosis . This makes this compound an essential tool for understanding how cells respond to apoptotic signals and for identifying potential therapeutic targets in diseases such as cancer and neurodegenerative disorders.

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by caspase 3. Upon recognition and binding by caspase 3, the peptide bond between the aspartic acid and AMC is cleaved, releasing the fluorescent AMC molecule . This cleavage event is highly specific and allows for the precise measurement of caspase 3 activity. The specificity of this compound for caspase 3 over other proteases makes it a reliable indicator of apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time by monitoring the fluorescence signal. The stability of the compound and its ability to consistently release AMC upon cleavage by caspase 3 make it a reliable tool for long-term studies . Researchers have observed that the fluorescence signal remains stable over extended periods, allowing for continuous monitoring of caspase 3 activity and apoptotic processes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal dosages, the compound effectively monitors caspase 3 activity without causing adverse effects . At high doses, there may be potential toxic effects, and the fluorescence signal may become saturated, leading to inaccurate measurements. Therefore, it is crucial to determine the appropriate dosage for each experimental setup to ensure accurate and reliable results.

Metabolic Pathways

This compound is involved in metabolic pathways related to apoptosis. Caspase 3, the enzyme that cleaves this compound, is activated by upstream caspases such as caspase 8, 9, and 10 . This activation cascade is a critical component of the apoptotic pathway, and the use of this compound allows researchers to study these interactions and the overall metabolic flux during apoptosis.

Transport and Distribution

Within cells, this compound is transported and distributed to areas where caspase 3 is active. The compound’s ability to diffuse throughout the cell ensures that it can interact with caspase 3 wherever it is localized . This widespread distribution is essential for accurately monitoring caspase 3 activity and understanding the spatial dynamics of apoptosis.

Subcellular Localization

The subcellular localization of this compound is primarily determined by the localization of caspase 3. Since caspase 3 is active in the cytoplasm and nucleus during apoptosis, this compound is also found in these compartments . The compound’s ability to target these specific areas allows for precise measurement of caspase 3 activity and provides insights into the subcellular dynamics of apoptosis.

Properties

IUPAC Name

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N6O12S/c1-14-10-26(43)48-22-11-16(4-5-17(14)22)33-29(46)21(13-25(41)42)36-27(44)18(6-7-23(31)38)34-28(45)19(8-9-49-3)35-30(47)20(12-24(39)40)32-15(2)37/h4-5,10-11,18-21H,6-9,12-13H2,1-3H3,(H2,31,38)(H,32,37)(H,33,46)(H,34,45)(H,35,47)(H,36,44)(H,39,40)(H,41,42)/t18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFJTAOSTJMQCI-TUFLPTIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N6O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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